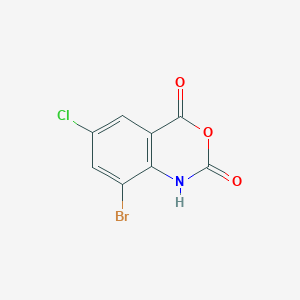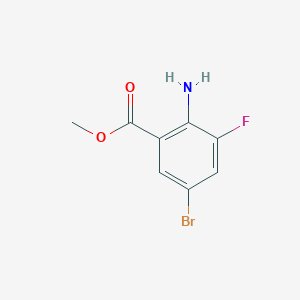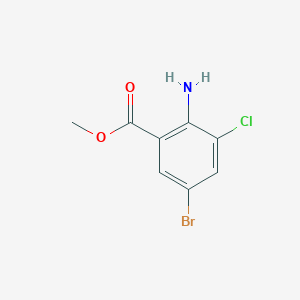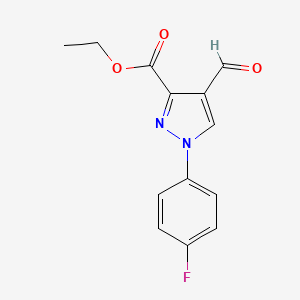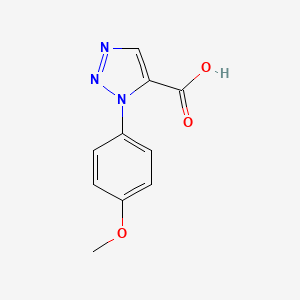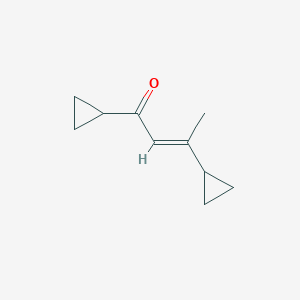
(E)-1,3-dicyclopropylbut-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-dicyclopropylbut-2-en-1-one: is a fascinating organic compound with the molecular formula C10H14O . This compound features a double bond (ene) and a ketone group, making it an α,β-unsaturated ketone. Its unique structure, which includes two cyclopropyl groups, makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-dicyclopropylbut-2-en-1-one typically involves the use of Grignard reagents. One common method starts with the reaction of cyclopropyl magnesium chloride with acetyl chloride to form the desired compound. The reaction is usually carried out in anhydrous ether under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反应分析
(E)-1,3-dicyclopropylbut-2-en-1-one: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can convert the ketone group to an alcohol.
Substitution: : The compound can participate in substitution reactions, where one of the cyclopropyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols.
Substitution: : Substituted cyclopropyl derivatives.
科学研究应用
(E)-1,3-dicyclopropylbut-2-en-1-one: has several scientific research applications, including:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe to study biological systems and enzyme interactions.
Industry: : It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (E)-1,3-dicyclopropylbut-2-en-1-one exerts its effects depends on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
(E)-1,3-dicyclopropylbut-2-en-1-one: can be compared to other similar compounds, such as 1,3-dicyclopropyl-2-buten-1-one and 1,3-dicyclopropylbut-2-en-1-ol . These compounds share similar structural features but differ in functional groups, leading to different chemical properties and applications.
List of Similar Compounds
1,3-Dicyclopropyl-2-buten-1-one
1,3-Dicyclopropylbut-2-en-1-ol
1-Methyl-1,2-dicyclopropylcyclopropane
属性
IUPAC Name |
(E)-1,3-dicyclopropylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(8-2-3-8)6-10(11)9-4-5-9/h6,8-9H,2-5H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBGDROTQQDIO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1CC1)/C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B7835920.png)
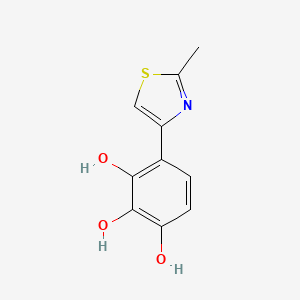
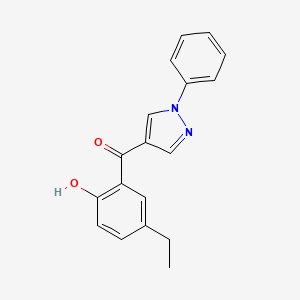
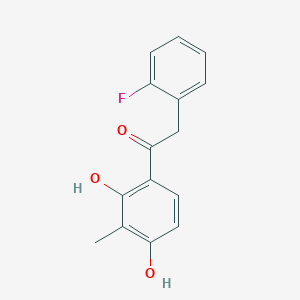
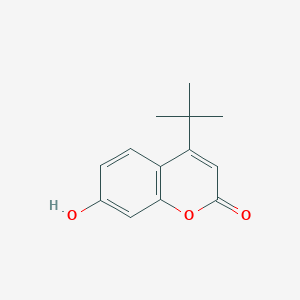
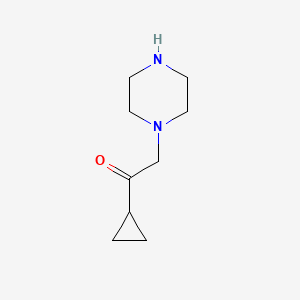
![ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B7835962.png)
![2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid)](/img/structure/B7835975.png)
acetic acid](/img/structure/B7835982.png)
